N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound with a molecular formula of C20H21ClN4O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under reflux conditions.
Acetylation: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Chlorination: The aromatic ring is chlorinated using thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the chlorinated aromatic ring with the nitrophenoxy acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes or proteins.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide
- N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated aromatic ring and nitrophenoxy moiety differentiate it from other similar compounds, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O5/c1-14(26)23-8-10-24(11-9-23)17-7-6-15(12-16(17)21)22-20(27)13-30-19-5-3-2-4-18(19)25(28)29/h2-7,12H,8-11,13H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHALHHAKYLMEOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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